2-Chloro-N,N-diethylethanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2059. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Diethylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N,N-diethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClN.ClH/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGSWDIQBBZLLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100-35-6 (Parent) | |

| Record name | 1-Chloro-2-(diethylamine)ethane hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000869249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1029203 | |

| Record name | 1-Chloro-2-(diethylamine)ethane hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan powder; [MSDSonline] | |

| Record name | 1-Chloro-2-(diethylamine)ethane hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4818 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

869-24-9 | |

| Record name | 2-(Diethylamino)ethyl chloride hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-(diethylamine)ethane hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000869249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 869-24-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, 2-chloro-N,N-diethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-2-(diethylamine)ethane hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyldiethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCY6EQT3WA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-CHLORO-2-(DIETHYLAMINE)ETHANE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-N,N-diethylethanamine Hydrochloride: Properties, Structure, and Application in Drug Development

This guide provides an in-depth exploration of 2-Chloro-N,N-diethylethanamine hydrochloride, a pivotal reagent in modern organic synthesis and pharmaceutical development. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, structural elucidation, synthesis, and its critical role as a versatile building block in the creation of therapeutic agents.

Introduction: A Versatile Intermediate

This compound, also known as (2-Chloroethyl)diethylamine hydrochloride, is a bifunctional organic compound featuring a reactive alkyl chloride and a tertiary amine.[1] This dual functionality makes it a highly valuable intermediate for introducing the diethylaminoethyl moiety into a wide range of molecules.[1][2] Due to the inherent reactivity of the free base, which can lead to self-reaction, it is most commonly produced, stored, and utilized as its more stable hydrochloride salt.[1] Its predictable reactivity and commercial availability have cemented its importance in the synthesis of numerous pharmaceutical compounds.[2]

Physicochemical and Structural Properties

A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its effective application in research and development.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClN·HCl | [1][3] |

| Molecular Weight | 172.10 g/mol | [4][5] |

| CAS Number | 869-24-9 | [4][5] |

| Appearance | White to off-white or tan crystalline powder | [3] |

| Melting Point | 208-212 °C | [3] |

| Solubility | Soluble in water (2000 g/L at 20 °C) and methanol. | [3] |

| Hygroscopicity | Hygroscopic | [6] |

Structural Elucidation

The molecular structure of this compound is key to its reactivity. The presence of a tertiary amine and a primary alkyl chloride within the same molecule dictates its chemical behavior.

| Identifier | String | Source |

| SMILES | CCN(CC)CCCl.Cl | [4] |

| InChI | InChI=1S/C6H14ClN.ClH/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;1H | [4] |

| InChIKey | RAGSWDIQBBZLLL-UHFFFAOYSA-N | [4] |

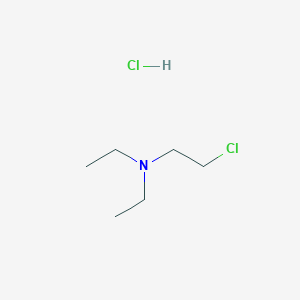

The structural representation of this compound is presented below:

Caption: 2D structure of this compound.

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of its corresponding alcohol precursor, 2-(diethylamino)ethanol, using thionyl chloride (SOCl₂).[1]

Reaction Principle

The hydroxyl group of 2-(diethylamino)ethanol attacks the sulfur atom of thionyl chloride, forming a chlorosulfite intermediate. A subsequent intramolecular nucleophilic attack by the chloride ion, with the concomitant release of sulfur dioxide (SO₂) and a proton, yields the desired alkyl chloride. The in situ generated hydrogen chloride (HCl) then protonates the tertiary amine, affording the stable hydrochloride salt.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-(Diethylamino)ethanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Absolute ethanol

-

Ice bath

-

Standard laboratory glassware with a reflux setup and drying tube

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(diethylamino)ethanol in anhydrous DCM.

-

Cool the flask in an ice bath to maintain a temperature between 0-5 °C.

-

Slowly add a solution of thionyl chloride in anhydrous DCM to the cooled amino alcohol solution via the dropping funnel with vigorous stirring. The addition should be controlled to keep the temperature below 10 °C.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux for 1-2 hours to ensure the reaction proceeds to completion.[1]

-

After reflux, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent and any excess thionyl chloride.

-

The crude product is then purified by recrystallization from absolute ethanol.[1]

-

Collect the resulting white crystals by suction filtration, wash with a small amount of cold absolute ethanol, and dry under vacuum.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Thionyl chloride reacts violently with water. Therefore, the use of anhydrous solvents and a drying tube is crucial to prevent the decomposition of the reagent and ensure a high yield of the desired product.

-

Cooling during Addition: The reaction between 2-(diethylamino)ethanol and thionyl chloride is highly exothermic. Cooling is essential to control the reaction rate, prevent the formation of byproducts, and avoid the excessive loss of volatile reagents.

-

Reflux: Heating the reaction mixture to reflux after the initial exothermic phase ensures that the reaction goes to completion, maximizing the conversion of the starting material to the product.

-

Recrystallization from Ethanol: Ethanol is a suitable solvent for recrystallization as the hydrochloride salt has good solubility in hot ethanol and poor solubility in cold ethanol, allowing for effective purification from any non-polar impurities.

Advanced Structural Characterization

A combination of spectroscopic techniques is employed to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. The spectrum would be expected to show a triplet for the methyl protons of the ethyl groups, a quartet for the methylene protons of the ethyl groups adjacent to the nitrogen, and two triplets for the two methylene groups of the chloroethyl chain. The proton on the nitrogen would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl and methylene carbons of the diethylamino group and the two methylene carbons of the chloroethyl chain. The carbon attached to the chlorine atom would be expected to be the most downfield of the aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for C-H stretching of the alkyl groups, C-N stretching, and potentially a broad absorption corresponding to the N-H stretch of the protonated amine. The C-Cl stretch would also be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry of the free base (by deprotonation in the ion source) would show a molecular ion peak corresponding to the mass of 2-Chloro-N,N-diethylethanamine. The fragmentation pattern would likely involve the loss of a chlorine radical and cleavage at the C-C bond adjacent to the nitrogen, leading to a prominent fragment corresponding to the diethylaminomethyl cation.[7]

Reactivity and Mechanism of Action: The Aziridinium Ion

The utility of this compound as an alkylating agent stems from its ability to form a highly reactive intermediate, the N,N-diethylaziridinium ion, under appropriate conditions (typically in solution and not as the stable hydrochloride salt).[8][9]

Formation of the Aziridinium Ion

In a non-acidic environment, the lone pair of electrons on the tertiary nitrogen atom can displace the chloride ion via an intramolecular nucleophilic substitution (SNi) reaction, forming a strained, three-membered aziridinium ring. This cation is a potent electrophile.[8][10]

Caption: Formation of the reactive aziridinium ion and subsequent alkylation of a nucleophile.

Alkylation of Nucleophiles

The highly electrophilic aziridinium ion is readily attacked by a wide range of nucleophiles, leading to the opening of the three-membered ring and the formation of a stable C-Nu bond. This reactivity is harnessed in organic synthesis to introduce the diethylaminoethyl group onto various substrates.

Applications in Drug Development

This compound is a key starting material or intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[3][6][11]

Synthesis of Amiodarone

Amiodarone is an antiarrhythmic agent used to treat and prevent a number of types of irregular heartbeats. This compound is used to introduce the diethylaminoethyl ether side chain, which is crucial for its pharmacological activity.[2][12][13][14][15]

Reaction Scheme for Amiodarone Synthesis (Simplified): A key step in the synthesis of amiodarone involves the Williamson ether synthesis, where the sodium salt of the benzofuran derivative is reacted with 2-Chloro-N,N-diethylethanamine (generated in situ from the hydrochloride salt with a base) to form the desired ether linkage.[2]

Synthesis of Flurazepam

Flurazepam is a benzodiazepine derivative used for the short-term treatment of insomnia.[16] The synthesis of flurazepam involves the alkylation of the benzodiazepine core with this compound in the presence of a base.

Reaction Scheme for Flurazepam Synthesis (Simplified): The nitrogen at the 1-position of the benzodiazepine ring acts as a nucleophile, attacking the electrophilic carbon of the 2-Chloro-N,N-diethylethanamine (after in situ formation of the aziridinium ion or direct displacement), leading to the formation of flurazepam.

Other Therapeutic Applications

The diethylaminoethyl moiety introduced by this reagent is a common pharmacophore found in various classes of drugs, including antihistamines, local anesthetics, and anticholinergics. Its ability to impart specific physicochemical properties, such as improved solubility and the potential for salt formation, makes it a valuable structural component in drug design. Furthermore, it has been used in the synthesis of compounds with antimicrobial and antiprotozoal activities, as well as potential antitubercular agents.[11]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: It is classified as toxic if swallowed, in contact with skin, or if inhaled.

-

Corrosivity: It can cause severe skin burns and eye damage.

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. It is hygroscopic and should be protected from moisture.[6]

Conclusion

This compound is a cornerstone intermediate in the field of organic and medicinal chemistry. Its unique bifunctional nature, coupled with its predictable reactivity through the formation of the highly electrophilic aziridinium ion, makes it an indispensable tool for the introduction of the diethylaminoethyl group. A thorough understanding of its properties, synthesis, and reactivity is crucial for its safe and effective utilization in the development of novel therapeutics. The insights and protocols provided in this guide are intended to support researchers and scientists in harnessing the full potential of this versatile chemical entity.

References

- 1. benchchem.com [benchchem.com]

- 2. CN107382925A - A kind of preparation method of Amiodarone Hydrochloride - Google Patents [patents.google.com]

- 3. This compound|lookchem [lookchem.com]

- 4. 1-Chloro-2-(diethylamine)ethane hydrochloride | C6H15Cl2N | CID 13363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-N,N-diethylethylamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. 2-Chloro-N, N-dimethylethylamine HCl, 4584-46-7, (2-Chloroethyl) dimethylamine Hydrochloride; (β-Chloroethyl) dimethylamine Hydrochloride; 1-(Dimethylamino)-2-chloroethane-d6 Hydrochloride; 1-Chloro-2-(dimethylamino) ethane Hydrochloride [mallakchemicals.com]

- 7. Ethanamine, 2-chloro-N,N-diethyl- [webbook.nist.gov]

- 8. Alkylation of nucleobases by this compound (CDEAH) sensitizes PARP1-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lib3.dss.go.th [lib3.dss.go.th]

- 10. d-nb.info [d-nb.info]

- 11. scientificlabs.ie [scientificlabs.ie]

- 12. CN114671836A - A kind of synthetic method of amiodarone impurity C - Google Patents [patents.google.com]

- 13. Amiodarone Related Compound H (2-chloro-N,N-diethylethanam… [cymitquimica.com]

- 14. store.usp.org [store.usp.org]

- 15. drjcrbio.com [drjcrbio.com]

- 16. Flurazepam | C21H23ClFN3O | CID 3393 - PubChem [pubchem.ncbi.nlm.nih.gov]

"2-Chloro-N,N-diethylethanamine hydrochloride" CAS number 869-24-9

An In-depth Technical Guide to 2-Chloro-N,N-diethylethanamine hydrochloride (CAS 869-24-9)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate for professionals in research, development, and pharmaceutical manufacturing. By synthesizing foundational chemical principles with practical applications, this document serves as an essential resource for leveraging this versatile reagent.

Strategic Overview: A Bifunctional Reagent of Critical Importance

This compound, also known as 2-(Diethylamino)ethyl chloride hydrochloride or DEC-HCl, is a bifunctional molecule featuring a reactive alkyl chloride and a tertiary amine.[1] This unique structure makes it an indispensable building block for introducing the diethylaminoethyl moiety into a wide array of molecular frameworks.[1][2] Its primary utility is in organic synthesis, particularly in the production of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2][3]

Due to the inherent reactivity of the free base, which can lead to self-reaction, the compound is almost universally prepared, stored, and handled as its more stable hydrochloride salt.[1] The salt form mitigates premature cyclization and enhances shelf-life, ensuring predictable reactivity when used in controlled synthetic protocols.

Physicochemical and Structural Data

A summary of the key properties of this compound is presented below for quick reference.

| Property | Value |

| CAS Number | 869-24-9 |

| Molecular Formula | C₆H₁₄ClN · HCl (or C₆H₁₅Cl₂N)[3][4] |

| Molecular Weight | 172.10 g/mol [4] |

| Appearance | White to beige or tan crystalline powder[3][5] |

| Melting Point | 208-212 °C[3][6] |

| Water Solubility | 2000 g/L (at 20 °C)[3][7] |

| Methanol Solubility | 0.1 g/mL, clear, colorless solution[3][7] |

| Stability | Hygroscopic and moisture-sensitive[3][7][8] |

| InChI Key | RAGSWDIQBBZLLL-UHFFFAOYSA-N[7] |

| SMILES String | CCN(CC)CCCl.Cl[9] |

The Cornerstone of Synthesis: Preparation via Chlorination

The most prevalent and reliable method for synthesizing this compound on a laboratory and industrial scale is the chlorination of its precursor, 2-(diethylamino)ethanol, using thionyl chloride (SOCl₂).[1]

Reaction Mechanism and Rationale

The choice of thionyl chloride is strategic. The reaction proceeds through a well-defined mechanism that ensures high conversion and a product that can be readily isolated.

-

Formation of Chlorosulfite Intermediate : The hydroxyl group of 2-(diethylamino)ethanol attacks the sulfur atom of thionyl chloride.

-

Nucleophilic Substitution : A chloride ion, either from the thionyl chloride or as Cl⁻, performs a nucleophilic attack on the carbon atom bearing the chlorosulfite group. This step liberates sulfur dioxide (SO₂) gas and a proton.

-

In-Situ Salt Formation : The generated hydrochloric acid (from the liberated proton and chloride ion) immediately protonates the basic tertiary amine group, forming the stable and easily isolatable hydrochloride salt.[1]

This in-situ salt formation is critical as it prevents the free amine from participating in unwanted side reactions.

Caption: Synthesis of DEC-HCl from 2-(diethylamino)ethanol.

Validated Experimental Protocol

The following protocol is a robust procedure derived from established laboratory practices for achieving high yield and purity.[1][10]

Materials:

-

2-(Diethylamino)ethanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Methanol or Absolute Ethanol (for recrystallization)

-

Standard reaction glassware with reflux condenser, dropping funnel, and magnetic stirrer

-

Ice bath

Procedure:

-

Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-(diethylamino)ethanol in anhydrous DCM.

-

Cooling: Cool the flask in an ice bath to 0-5 °C. This is crucial to control the exothermic reaction.[1]

-

Controlled Addition: Slowly add a solution of thionyl chloride in anhydrous DCM to the cooled amino alcohol solution via a dropping funnel with vigorous stirring. Maintain the temperature between -10 °C and 20 °C.[10]

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 35-40 °C) for 1-2.5 hours to drive the reaction to completion.[1][10]

-

Workup: Cool the reaction mixture and concentrate it under reduced pressure to remove the solvent and excess thionyl chloride.[1]

-

Purification: The resulting crude solid can be purified by recrystallization. Add anhydrous methanol or absolute ethanol, heat to dissolve the solid, and then cool in an ice-brine bath (-8 °C) for several hours to induce crystallization.[10]

-

Isolation: Collect the white crystalline product by suction filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum at 55-60 °C.[1][10]

Typical Yield: Molar yields can be as high as 98% with high purity (>99%).[10]

Applications in Drug Development and Advanced Materials

The primary value of this compound lies in its function as a versatile alkylating agent.[3] It is a key intermediate for synthesizing pharmaceuticals where a diethylaminoethyl side-chain is essential for biological activity.

Key Pharmaceutical Applications:

-

Amiodarone: An antiarrhythmic agent.

-

Flurazepam: A hypnotic drug.

-

Naftidrofuryl: A vasodilator.[3]

-

Butetamate Citrate: An antispasmodic agent.[3]

Beyond established drugs, it is widely used in discovery chemistry for the synthesis of novel compounds with potential therapeutic effects, including:

-

Substituted oxindoles as growth hormone secretagogues.[11]

-

1-Substituted-5,6-dinitrobenzimidazoles with antimicrobial and antiprotozoal activities.[11]

-

Thiophene-containing triarylmethane (TRAM) derivatives as antitubercular agents.[11]

In materials science, this reagent is used to modify polymer backbones, incorporating amino functionalities that can alter properties like solubility, conductivity, or biocompatibility.[2] It is also used to synthesize ligands, such as Tris(2-(diethylamino)ethyl)amine (Et₆TREN), which serves as a catalyst in atom transfer radical polymerization (ATRP).[11]

Caption: Core applications of 2-Chloro-N,N-diethylethanamine HCl.

Reactivity Profile: The Aziridinium Ion Intermediate

While the hydrochloride salt is stable, the reactivity of the corresponding free base is governed by its ability to form a highly reactive aziridinium ion intermediate. This cyclization occurs in solution, particularly under basic conditions, when the tertiary amine is deprotonated.[12]

Understanding this equilibrium is critical for reaction control. The aziridinium ion is a potent alkylating agent itself and is the true reactive species in many nucleophilic substitution reactions.

Caption: Formation and reaction of the aziridinium ion intermediate.

This mechanism explains why reactions using DEC-HCl often require a base to first generate the free amine, which then cyclizes to the active electrophile before reacting with the intended nucleophile. The choice of base, solvent, and temperature can significantly influence the rate of aziridinium ion formation and the overall reaction outcome.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.[6]

| Hazard Class | GHS Classification |

| Acute Toxicity | Category 2 (Oral, Dermal, Inhalation) - Fatal if swallowed, in contact with skin, or if inhaled.[6][13][14] |

| Skin Corrosion | Category 1B - Causes severe skin burns and eye damage.[13] |

| Mutagenicity | Category 2 - Suspected of causing genetic defects.[13] |

| Aquatic Hazard | Chronic 3 - Harmful to aquatic life with long-lasting effects.[13] |

Handling Protocols:

-

Ventilation: Always handle in a certified chemical fume hood.[6][15]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, tightly sealed safety goggles, a face shield, and protective clothing. For operations that may generate dust, a NIOSH-approved respirator with particulate filters is required.[6][14]

-

Procedures: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[6][15]

Storage and Incompatibilities:

-

Conditions: Store in a cool, dry, well-ventilated, and locked poison room or corrosives area. Keep containers tightly closed and protect from moisture, as the compound is hygroscopic.[5][6][15] Storage under an inert atmosphere is recommended.[6]

-

Incompatible Materials: Avoid strong oxidizing agents and strong bases.[6][14]

First Aid Measures:

-

Inhalation: Immediately remove the victim to fresh air and seek urgent medical attention.[5][6]

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek urgent medical attention.[5][6]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes, removing contact lenses if present. Continue rinsing and seek urgent medical attention.[5][6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and immediately call a poison center or doctor.[5][6]

Conclusion

This compound is more than a simple reagent; it is a strategic tool in the arsenal of the modern synthetic chemist. Its predictable reactivity, established synthetic routes, and broad applicability in producing high-value compounds in the pharmaceutical and materials science sectors underscore its importance. Mastery of its handling, synthesis, and reactivity profile, particularly the role of the aziridinium intermediate, is essential for its effective and safe utilization in advancing scientific discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound (2-Chlorotrie… [cymitquimica.com]

- 5. 2-Diethylaminoethylchloride hydrochloride(869-24-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-Diethylaminoethylchloride hydrochloride | 869-24-9 [chemicalbook.com]

- 8. CAS 869-24-9: 2-(Diethylamino)ethyl chloride hydrochloride [cymitquimica.com]

- 9. 1-Chloro-2-(diethylamine)ethane hydrochloride | C6H15Cl2N | CID 13363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Diethylaminoethylchloride hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. scientificlabs.ie [scientificlabs.ie]

- 12. lib3.dss.go.th [lib3.dss.go.th]

- 13. merckmillipore.com [merckmillipore.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. fishersci.com [fishersci.com]

"2-Chloro-N,N-diethylethanamine hydrochloride" as a monofunctional alkylating agent

An In-Depth Technical Guide to 2-Chloro-N,N-diethylethanamine Hydrochloride as a Monofunctional Alkylating Agent

Executive Summary

This compound (CDEAH) is a versatile and reactive monofunctional alkylating agent with significant applications across pharmaceutical synthesis, cancer research, and materials science. As a hydrochloride salt, it offers greater stability for storage and handling compared to its free base form. Its primary mode of action involves the intramolecular formation of a highly reactive aziridinium ion, which subsequently alkylates nucleophilic sites on various molecules. In biological systems, this reactivity is particularly directed towards DNA, where it preferentially alkylates guanine nucleobases, leading to DNA damage.[1][2][3][4] This mechanism is the foundation of its utility as both a research tool to probe DNA repair pathways and as a chemical intermediate for creating complex organic molecules. This guide provides an in-depth exploration of CDEAH, covering its fundamental properties, mechanism of action, diverse applications, detailed experimental protocols, and critical safety procedures for its handling.

Introduction to a Versatile Alkylating Agent

In the landscape of organic synthesis and chemical biology, alkylating agents are indispensable tools for forging new carbon-heteroatom bonds. These reagents are broadly classified by their functionality—the number of reactive alkylating groups they possess. While bifunctional agents can form cross-links, monofunctional agents like this compound (CAS: 869-24-9) introduce a single alkyl group onto a target molecule.[1][2] This singular reactivity provides precision in chemical synthesis and offers a distinct mechanism for inducing cellular responses.

CDEAH, structurally a "half-mustard," combines a reactive chloroethyl group with a diethylamino moiety.[2][4] This structure makes it a valuable precursor for introducing the diethylaminoethyl group into a wide array of molecules.[5][6] Its application extends from being a foundational building block in the synthesis of numerous pharmaceuticals to a sophisticated molecular probe in cancer research, where it helps to uncover vulnerabilities in DNA repair mechanisms.[1][3][7] This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the theory and practical application of this important compound.

Physicochemical Properties and Identification

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a laboratory setting. CDEAH is typically supplied as a colourless to beige crystalline solid that is sensitive to moisture.[7][8]

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Diethylaminoethyl chloride hydrochloride, (2-Chloroethyl)diethylamine hydrochloride |

| CAS Number | 869-24-9 |

| Molecular Formula | C₆H₁₅Cl₂N |

| Molecular Weight | 172.10 g/mol [9][10][11] |

| Appearance | Colourless to beige crystals[7] |

| Melting Point | 208-212 °C[7][9] |

| Solubility | Highly soluble in water (2000 g/L at 20 °C); soluble in methanol.[7][12] |

| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere.[8][13] |

graph "Chemical_Structure" { layout=neato; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];// Nodes for atoms N [label="N", pos="0,0!", fontcolor="#202124"]; C1 [label="CH₂", pos="-1.2,0.6!", fontcolor="#202124"]; C2 [label="CH₃", pos="-2.2,1.1!", fontcolor="#202124"]; C3 [label="CH₂", pos="-1.2,-0.6!", fontcolor="#202124"]; C4 [label="CH₃", pos="-2.2,-1.1!", fontcolor="#202124"]; C5 [label="CH₂", pos="1.2,0!", fontcolor="#202124"]; C6 [label="CH₂", pos="2.4,0!", fontcolor="#202124"]; Cl [label="Cl", pos="3.6,0!", fontcolor="#202124"]; HCl [label="• HCl", pos="4.8,0!", fontcolor="#5F6368"]; // Edges for bonds N -- C1; C1 -- C2; N -- C3; C3 -- C4; N -- C5; C5 -- C6; C6 -- Cl;

}

Caption: Chemical structure of this compound.

Mechanism of Action: The Aziridinium Intermediate

The efficacy of CDEAH as an alkylating agent stems from its ability to form a highly reactive cyclic intermediate. This process is fundamental to its function in both synthetic chemistry and biological contexts.

Causality Behind the Mechanism: Unlike a simple alkyl halide, the presence of the tertiary amine adjacent to the chloroethyl group is critical. The nitrogen atom's lone pair of electrons initiates an intramolecular nucleophilic attack on the carbon atom bearing the chlorine. This displaces the chloride ion and forms a strained, three-membered ring containing a positively charged nitrogen atom—the diethylaziridinium ion . This cyclization is the rate-limiting step and transforms a moderately reactive primary alkyl chloride into a much more potent electrophile. The aziridinium ion is then highly susceptible to attack by nucleophiles, which relieves the ring strain and completes the alkylation reaction.

In a biological context, the most significant nucleophiles are the nitrogen and oxygen atoms within DNA bases. Research has shown that CDEAH preferentially alkylates the N7 position of guanine.[1][2][4] This creates a bulky DNA adduct that can disrupt normal cellular processes like DNA replication and transcription. The cell must then rely on DNA repair pathways, such as Base Excision Repair (BER) or Nucleotide Excision Repair (NER), to remove this damage.[1][2][3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Alkylation of nucleobases by 2-chloro- N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkylation of nucleobases by this compound (CDEAH) sensitizes PARP1-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound|lookchem [lookchem.com]

- 8. 2-Diethylaminoethylchloride hydrochloride(869-24-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. 2-二乙氨基氯乙烷 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-chloro-N,N-diethylethylamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. 1-Chloro-2-(diethylamine)ethane hydrochloride | C6H15Cl2N | CID 13363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Buy this compound | 869-24-9 [smolecule.com]

- 13. fishersci.com [fishersci.com]

Topic: "2-Chloro-N,N-diethylethanamine hydrochloride" Mechanism of Action in Alkylation Reactions

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual-Nature of a Versatile Alkylating Agent

2-Chloro-N,N-diethylethanamine hydrochloride, commonly abbreviated as DEAE-Cl, is a monofunctional nitrogen mustard derivative that serves as a cornerstone reagent in synthetic organic chemistry and drug development.[1][2] While its hydrochloride salt form is a stable, crystalline solid, its true reactivity is unleashed in solution, where it transforms into a potent electrophilic species.[3][4] This guide elucidates the core mechanism of action, providing a detailed examination of its transformation into the highly reactive aziridinium ion and its subsequent role in alkylation reactions. Understanding this mechanism is paramount for controlling reaction outcomes and designing novel synthetic pathways for pharmaceuticals and other high-value chemical entities.[3][5][6]

DEAE-Cl is a critical intermediate in the synthesis of numerous pharmaceuticals, including amiodarone, flurazepam, and naftidrofuryl.[3] Its utility stems from its ability to introduce a diethylaminoethyl moiety onto a wide range of nucleophilic substrates.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 869-24-9 |

| Molecular Formula | C₆H₁₄ClN · HCl |

| Molecular Weight | 172.10 g/mol |

| Appearance | Colorless to beige crystals |

| Melting Point | 208-210 °C |

| Solubility | Soluble in water (2000 g/L at 20°C) and methanol |

Part 1: The Core Mechanism of Action: A Two-Step Electrophilic Attack

The alkylating capability of 2-Chloro-N,N-diethylethanamine does not arise from a direct nucleophilic substitution of the chloride ion. Instead, it proceeds through a sophisticated two-step mechanism involving the intramolecular formation of a highly reactive intermediate.[7][8]

Step 1: The Rate-Determining Step - Formation of the Aziridinium Ion

The fundamental principle behind the reactivity of nitrogen mustards is their capacity for intramolecular cyclization.[7][8] In the case of DEAE-Cl, the process begins with the deprotonation of the hydrochloride salt to yield the free amine. The nitrogen atom's lone pair of electrons then acts as an internal nucleophile, attacking the adjacent carbon atom that bears the chlorine atom.

This neighboring group participation results in the displacement of the chloride leaving group and the formation of a strained, three-membered heterocyclic cation known as the N,N-diethylaziridinium ion.[9] This intramolecular SN2 reaction is the rate-determining step of the overall alkylation process.[7] The formation of this aziridinium ion is energetically favorable despite the ring strain, as it converts a relatively weak electrophile (a primary alkyl chloride) into a highly potent one.[10]

Caption: Formation of the reactive N,N-diethylaziridinium ion.

Step 2: Alkylation via Nucleophilic Ring-Opening

The N,N-diethylaziridinium ion is the true alkylating agent. Its high reactivity is a direct consequence of two factors:

-

Ring Strain: The three-membered ring possesses significant angle strain, making it energetically favorable to undergo a ring-opening reaction.

-

Electrophilicity: The positive charge on the quaternary nitrogen atom renders the two ring carbons highly electron-deficient and thus extremely susceptible to attack by nucleophiles.

A wide variety of nucleophiles (Nu:⁻) can readily attack either of the two equivalent carbon atoms of the aziridinium ring. This attack proceeds via an SN2 mechanism, leading to the opening of the strained ring and the formation of a stable covalent bond. The result is the successful alkylation of the nucleophile with the diethylaminoethyl group.

Caption: Alkylation of a nucleophile by the aziridinium ion.

This mechanism is central to its use in medicinal chemistry. For instance, DEAE-Cl has been identified as a monofunctional alkylating agent that preferentially alkylates guanine nucleobases in DNA.[1][11] This action forms DNA adducts, leading to strand breaks and activating DNA damage responses, a mechanism of interest in cancer therapy research.[1]

Part 2: Field-Proven Insights and Experimental Protocol

The efficiency and outcome of alkylation reactions using DEAE-Cl are governed by several critical factors. A deep understanding of these allows for the optimization of reaction conditions and the validation of experimental design.

Causality Behind Experimental Choices

-

Choice of Base: The reaction is typically initiated by adding a base. The hydrochloride salt is stable and must be neutralized to generate the free amine, which is necessary for cyclization. The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often preferred. They are strong enough to deprotonate the hydrochloride and, if necessary, the nucleophile, without competing in the subsequent alkylation step.

-

Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (CH₃CN) are ideal. They can effectively solvate the charged aziridinium intermediate, stabilizing it and facilitating its formation.[9] Furthermore, they are excellent solvents for a wide range of organic substrates and inorganic bases.

-

Temperature Control: The formation of the aziridinium ion is temperature-dependent. While gentle heating can accelerate this rate-determining step, excessive temperatures can lead to side reactions and decomposition. A typical temperature range is between room temperature and 60-80°C, depending on the reactivity of the nucleophile.

Representative Experimental Protocol: N-Alkylation of a Phenol

This protocol describes a general procedure for the alkylation of a phenolic hydroxyl group, a common transformation in the synthesis of pharmaceuticals like phenoxybenzamine.[12][13]

Objective: To synthesize a 2-(diethylamino)ethyl phenyl ether.

Materials:

-

Phenol (or substituted phenol derivative)

-

This compound (DEAE-Cl)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate, Water, Brine

-

Magnesium Sulfate (MgSO₄), anhydrous

Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the phenol (1.0 eq), potassium carbonate (2.0-3.0 eq), and anhydrous acetonitrile.

-

Initial Stirring: Stir the suspension at room temperature for 15-30 minutes. This step ensures the deprotonation of the phenol by the base, forming the more nucleophilic phenoxide ion.

-

Reagent Addition: Add this compound (1.2-1.5 eq) to the suspension in one portion.

-

Heating: Heat the reaction mixture to 60-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Workup - Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x). The aqueous washes remove any remaining inorganic salts and highly polar impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 2-(diethylamino)ethyl phenyl ether.

References

- 1. Alkylation of nucleobases by this compound (CDEAH) sensitizes PARP1-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 869-24-9 [smolecule.com]

- 3. This compound|lookchem [lookchem.com]

- 4. 2-二乙氨基氯乙烷 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scientificlabs.ie [scientificlabs.ie]

- 6. 2-Chloro-N,N-diethylethylamine hydrochloride | Krackeler Scientific, Inc. [krackeler.com]

- 7. Modulation of the reactivity of nitrogen mustards by metal complexation: approaches to modify their therapeutic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Modulation of the reactivity of nitrogen mustards by metal complexation: approaches to modify their therapeutic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. WO2018130942A1 - A process for the preparation of phenoxybenzamine - Google Patents [patents.google.com]

- 13. US10906866B2 - Process for the preparation of phenoxybenzamine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Reactivity and Stability of 2-Chloro-N,N-diethylethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the reactivity and stability of 2-Chloro-N,N-diethylethanamine hydrochloride (DEAE-Cl·HCl), a critical building block in modern organic synthesis and pharmaceutical development. As a key intermediate, a thorough understanding of its chemical behavior is paramount for its effective and safe utilization. This document moves beyond a simple recitation of facts to provide a causal understanding of its properties, rooted in mechanistic principles and supported by established analytical methodologies.

Core Chemical Identity and Physicochemical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₅Cl₂N | [1] |

| Molecular Weight | 172.10 g/mol | [1] |

| CAS Number | 869-24-9 | [1] |

| Melting Point | 208-212 °C | [2] |

| Solubility | Good solubility in water and polar organic solvents like methanol. | [2] |

| Hygroscopicity | The compound is hygroscopic and sensitive to moisture. | [2] |

The Duality of Reactivity: Alkylation via the Aziridinium Ion

The primary utility of this compound lies in its function as an alkylating agent.[2] However, its reactivity is not a simple nucleophilic substitution at the primary carbon. The core of its reactivity lies in the intramolecular cyclization to form a highly electrophilic aziridinium ion intermediate.

The Critical Role of pH: Formation of the Reactive Species

The hydrochloride salt itself is relatively unreactive. The key to unlocking its alkylating potential is the deprotonation of the tertiary amine to its free base form. This equilibrium is, of course, pH-dependent.

Caption: The pH-dependent activation and reactivity pathway of DEAE-Cl·HCl.

Under basic or neutral conditions, the equilibrium shifts towards the free base, which rapidly undergoes an intramolecular SN2 reaction. The nitrogen atom acts as an internal nucleophile, displacing the chloride ion to form the strained, three-membered aziridinium ring. This cation is a potent electrophile, readily attacked by a wide range of nucleophiles.[3]

Kinetic Considerations

The overall rate of alkylation is dependent on both the rate of aziridinium ion formation (k₁) and the rate of its reaction with the external nucleophile (k₂). In many synthetic applications, the formation of the aziridinium ion is the rate-determining step.

Stability Profile: A Guide to Handling and Storage

The stability of this compound is a critical consideration for its storage, handling, and use in regulated environments. Its primary degradation pathways are hydrolysis and thermal decomposition.

Hydrolytic Stability and Degradation

As discussed, the hydrochloride salt is significantly more stable in aqueous solutions than its free base. At acidic pH, the equilibrium lies far to the side of the protonated amine, which inhibits the intramolecular cyclization necessary for degradation. As the pH increases, the concentration of the free base rises, leading to the formation of the aziridinium ion. This ion can then be attacked by water, leading to the formation of N,N-diethylethanolamine.

Caption: The hydrolytic degradation pathway of this compound.

Due to its hygroscopic nature, it is imperative to store this compound in a tightly sealed container in a dry environment to prevent moisture-induced degradation.

Thermal Stability and Decomposition

Upon heating, this compound can decompose, releasing toxic and corrosive fumes, including hydrogen chloride and oxides of nitrogen. While specific pyrolysis products for this compound are not extensively documented, pyrolysis-GC-MS is the recommended technique for their identification. This method involves the thermal fragmentation of the molecule in an inert atmosphere, followed by chromatographic separation and mass spectrometric identification of the fragments.[5][6]

Long-Term Storage

For long-term storage, the compound should be kept in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong bases. The container should be tightly sealed to protect it from moisture. While specific shelf-life data is often lot-dependent, routine inspection and re-analysis are recommended for material stored for extended periods.

Experimental Protocols: Assessing Stability and Purity

To ensure the quality and suitability of this compound for its intended use, particularly in pharmaceutical applications, a robust analytical program is essential. This includes forced degradation studies and the use of a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To identify the degradation products of this compound under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat the solution at 60°C for 24 hours.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep the solution at room temperature for 2 hours. Neutralize the solution with 0.1 N HCl before analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

-

Thermal Degradation (Solid State): Place a known quantity of the solid compound in a hot air oven at 105°C for 24 hours. Dissolve the stressed solid in a suitable solvent for analysis.

-

Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating method (see section 4.2).

Stability-Indicating Analytical Method: HPLC-UV/MS

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.

Objective: To develop and validate an HPLC method for the quantification of this compound and the detection of its potential degradation products.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

A mass spectrometer (MS) is highly recommended for the identification of unknown degradation products.

Chromatographic Conditions (Starting Point):

Based on methods for similar compounds, the following conditions can be used as a starting point for method development.[4][7]

| Parameter | Recommended Condition |

| Column | Cyano (CN) or a suitable reverse-phase column (e.g., C18) |

| Mobile Phase A | 10 mM Potassium Phosphate buffer (pH 8.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or a shallow gradient depending on the separation needs |

| Flow Rate | 0.8 - 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at a low wavelength (e.g., 195-210 nm) as the chromophore is weak. MS detection is preferred for specificity. |

| Injection Volume | 10-20 µL |

Method Validation:

The developed method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[8]

Caption: A generalized workflow for the development and validation of a stability-indicating HPLC method.

Conclusion

This compound is a versatile and reactive intermediate whose utility is intrinsically linked to its stability and reactivity profile. Its primary mode of action as an alkylating agent proceeds through the formation of a highly reactive aziridinium ion, a process governed by pH. The stability of the compound is compromised by moisture and elevated temperatures, leading to hydrolysis and thermal decomposition, respectively. A thorough understanding of these characteristics, coupled with robust analytical control strategies, is essential for its successful application in research and development. This guide provides a foundational framework for scientists and researchers to handle, analyze, and utilize this important chemical entity with confidence and scientific rigor.

References

- 1. 2-Chloro-N,N-diethylethylamine 99 869-24-9 [sigmaaldrich.com]

- 2. This compound|lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. gcms.cz [gcms.cz]

- 6. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 7. Ethanamine, 2-chloro-N,N-diethyl- | SIELC Technologies [sielc.com]

- 8. emerypharma.com [emerypharma.com]

"2-Chloro-N,N-diethylethanamine hydrochloride" solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Chloro-N,N-diethylethanamine Hydrochloride in Organic Solvents

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS No: 869-24-9), a crucial intermediate in the synthesis of numerous pharmaceuticals.[1][2][3] Understanding its solubility in various organic solvents is paramount for researchers, scientists, and drug development professionals to optimize reaction conditions, design purification strategies, and develop robust formulations. This document delves into the physicochemical properties of the compound, its solubility profile, the underlying principles governing its dissolution, and standardized protocols for its empirical determination.

Physicochemical Profile

This compound, also commonly referred to as 2-Chlorotriethylamine hydrochloride or DEC-HCl, is a crystalline solid. As a hydrochloride salt of a tertiary amine, its chemical and physical properties are dominated by its ionic character. This inherent polarity is the primary determinant of its solubility behavior. The compound is also noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, a critical consideration for its storage and handling.[3][4][5]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅Cl₂N (or C₆H₁₄ClN·HCl) | [6][7] |

| Molecular Weight | 172.09 g/mol | [1][6] |

| Appearance | White to beige crystalline solid | [2] |

| Melting Point | 208-212 °C | [2] |

| Water Solubility | 2000 g/L (at 20 °C) | [2] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 1 | [6] |

| Sensitivity | Moisture sensitive (Hygroscopic) | [2][4] |

Solubility in Organic Solvents

The solubility of this compound is a direct consequence of the "like dissolves like" principle.[8][9] Its ionic salt structure renders it highly polar, favoring dissolution in polar solvents while exhibiting poor solubility in non-polar environments.

Quantitative and Qualitative Solubility Data

Direct quantitative data for a wide range of organic solvents is not extensively published in readily available literature. However, based on its chemical structure and known data points, a reliable solubility profile can be constructed. The compound is known to be soluble in water and methanol.[2][3][5]

Table 2: Solubility Profile of this compound

| Solvent | Solvent Type | Expected Solubility | Rationale / Notes |

| Water | Polar Protic | Very Soluble (2000 g/L)[2] | High polarity and hydrogen bonding capacity effectively solvate the ions. |

| Methanol | Polar Protic | Soluble (0.1 g/mL)[2] | The hydroxyl group and high polarity facilitate dissolution. |

| Ethanol | Polar Protic | Soluble to Moderately Soluble | Similar to methanol but slightly less polar. |

| Isopropanol | Polar Protic | Sparingly Soluble | Lower polarity compared to methanol and ethanol reduces solvating power. |

| Acetone | Polar Aprotic | Slightly to Sparingly Soluble | Lacks hydrogen bond donating ability, reducing its capacity to solvate the ions effectively. |

| Acetonitrile | Polar Aprotic | Slightly to Sparingly Soluble | While polar, it is a poor hydrogen bond donor. |

| Dimethylformamide (DMF) | Polar Aprotic | Moderately Soluble | High dielectric constant allows it to solvate ions effectively. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderately Soluble | Strong hydrogen bond acceptor and highly polar nature. |

| Dichloromethane (DCM) | Non-polar | Insoluble / Very Slightly Soluble | Insufficient polarity to overcome the lattice energy of the salt. |

| Toluene | Non-polar | Insoluble | Aromatic hydrocarbon with very low polarity. |

| Hexane | Non-polar | Insoluble | Aliphatic hydrocarbon with no capacity to solvate ionic species. |

| Diethyl Ether | Non-polar | Insoluble | Low polarity and inability to engage in strong intermolecular forces with the salt. |

Core Principles Governing Solubility

Understanding the theoretical basis of solubility is crucial for predicting behavior in novel solvent systems and for troubleshooting experimental challenges.

-

Solute-Solvent Interactions: For dissolution to occur, the energy released from the interaction between the solute ions and solvent molecules must be sufficient to overcome the lattice energy holding the crystal together. Polar solvents can form strong ion-dipole interactions, effectively surrounding the diethylaminoethyl chloride cation and the chloride anion, which stabilizes them in solution.

-

Hydrogen Bonding: The hydrochloride portion of the molecule can act as a hydrogen bond donor, while the nitrogen atom can act as an acceptor.[6][10] Polar protic solvents like water and alcohols can engage in hydrogen bonding with the salt, significantly enhancing solubility.[10]

-

Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[8][9] Applying heat provides the necessary energy to break the ionic bonds in the crystal lattice, allowing more solute to dissolve. This principle is often exploited to create supersaturated solutions for crystallization processes.

-

Molecular Structure: While the hydrochloride group confers high polarity, the two ethyl groups (C₂H₅) introduce a degree of non-polar, hydrophobic character to the molecule.[10] This dual nature influences its interaction with solvents of intermediate polarity.

Caption: Logical flow of the dissolution process for an ionic salt in a polar solvent.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

To ensure scientific rigor, solubility must be determined empirically. The isothermal shake-flask method is a gold standard for this purpose, providing reliable and reproducible data.[11][12] This protocol is designed to be a self-validating system by ensuring that true equilibrium is achieved and accurately measured.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a constant, controlled temperature (e.g., 25 °C).

Materials

-

This compound (purity > 99%)

-

Analytical grade organic solvents

-

Thermostatic shaker bath or incubator

-

Calibrated digital thermometer

-

Analytical balance (± 0.1 mg)

-

Sealed glass vials (e.g., 20 mL scintillation vials)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks, pipettes, and appropriate glassware

-

Syringe filters (0.22 µm, solvent-compatible)

Step-by-Step Methodology

-

Preparation of Solvent Systems: Prepare the required volume of each organic solvent to be tested.

-

Addition of Solute: Add an excess amount of this compound to a pre-weighed vial. The key is to add enough solid so that a visible amount remains undissolved at the end of the experiment. This ensures that the solution is saturated.

-

Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired constant temperature. Agitate the vials for a period sufficient to reach equilibrium (typically 24 to 72 hours). Causality Check: Constant agitation ensures continuous interaction between the solute and solvent, while a long duration guarantees that the dissolution process has reached its thermodynamic endpoint.

-

Phase Separation: After the equilibration period, remove the vials and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. Subsequently, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes) to create a clear separation between the saturated supernatant and the undissolved solid. Trustworthiness Check: This two-step separation process is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step removes any fine, suspended particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the precise concentration of the compound.

-

Data Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Express the final result in appropriate units (e.g., mg/mL, g/L, or mol/L). Repeat the entire experiment at least in triplicate to ensure reproducibility and report the result as the mean ± standard deviation.

Caption: Standard experimental workflow for isothermal solubility determination.

Safety and Handling Considerations

This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.

-

Toxicity: The compound is classified as acutely toxic if swallowed and corrosive.[13] It causes severe skin burns and eye damage.[13][14]

-

Handling: Always use this chemical within a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[15] Avoid the formation of dust during handling.[13]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated area.[13] The material is hygroscopic and should be stored under an inert atmosphere to protect it from moisture.[5][13]

Conclusion

This compound is an ionic salt with high polarity. Its solubility is greatest in polar protic solvents, such as water and methanol, and decreases significantly as the solvent polarity decreases. Non-polar solvents like hexane and toluene are ineffective at dissolving this compound. For precise quantitative analysis, the isothermal equilibrium method provides a robust and reliable framework. A thorough understanding of its solubility characteristics, coupled with stringent safety protocols, is essential for its effective and safe application in research and development.

References

- 1. 1-Chloro-2-(diethylamine)ethane hydrochloride | C6H15Cl2N | CID 13363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. Buy this compound | 869-24-9 [smolecule.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 2-Chloro-N, N-dimethylethylamine HCl, 4584-46-7, (2-Chloroethyl) dimethylamine Hydrochloride; (β-Chloroethyl) dimethylamine Hydrochloride; 1-(Dimethylamino)-2-chloroethane-d6 Hydrochloride; 1-Chloro-2-(dimethylamino) ethane Hydrochloride [mallakchemicals.com]

- 6. 2-chloro-N,N-diethylethylamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. This compound (2-Chlorotrie… [cymitquimica.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. byjus.com [byjus.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. benchchem.com [benchchem.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

"2-Chloro-N,N-diethylethanamine hydrochloride" safety, handling, and MSDS

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-N,N-diethylethanamine hydrochloride

This document provides a comprehensive technical overview of the safety, handling, and toxicological profile of this compound (CAS No. 869-24-9). It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory or manufacturing setting. The causality behind each safety recommendation is explained to foster a deep understanding of the risks and control measures.

Introduction: Understanding the Reagent's Nature

This compound, also known as 2-Chlorotriethylamine hydrochloride or DEC, is a versatile alkylating agent.[1][2] It is frequently used as an intermediate in the synthesis of pharmaceuticals, including antimicrobial and antiprotozoal agents, and as a precursor for catalysts in polymerization reactions.[1][3]

The utility of this compound stems from its reactive nature. As an alkylating agent, it can transfer an alkyl group to other molecules, a fundamental process in organic synthesis.[4] However, this same reactivity is the root of its significant biological hazard. Electrophilic alkylating agents are often toxic and carcinogenic because they can alkylate biological macromolecules, most critically, DNA.[4][5] This can lead to mutagenesis, cytotoxicity, and cell death.[6][7][8] Therefore, understanding that you are not merely handling a chemical intermediate, but a potent biological effector, is paramount to its safe use. All handling protocols must be designed with this intrinsic reactivity in mind.

Core Hazard Profile

The compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[9] The primary dangers are its acute toxicity, corrosivity, and suspected mutagenicity.[9][10]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed[11] |

| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin[11] |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled[11] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[9][10] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[11] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects[10][12] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[11] |

| Hazardous to the Aquatic Environment | Chronic 3 | H412: Harmful to aquatic life with long lasting effects[9] |

This table summarizes the primary GHS classifications. Always refer to the specific Safety Data Sheet (SDS) from your supplier.

Chemical & Physical Properties: The "Why" Behind Handling Procedures

Understanding the physical properties of a chemical is crucial for designing safe storage and handling protocols.

| Property | Value | Implication for Handling & Safety |

| Molecular Formula | C₆H₁₄ClN · HCl[1] | Indicates the presence of nitrogen and chlorine. |

| Molecular Weight | 172.10 g/mol [1][11] | Relevant for stoichiometric calculations. |

| Appearance | Tan or beige crystals/powder[1] | As a solid, it poses an inhalation risk if dusty. |

| Melting Point | 208-211 °C[1][13] | Stable solid at room temperature. |

| Solubility | 2000 g/L in water (20 °C)[13] | Highly soluble in water, which increases its mobility in case of a spill and facilitates environmental contamination.[14][15] |

| Stability | Hygroscopic[14]; Air sensitive[14][16] | The compound readily absorbs moisture from the air. This necessitates storage in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[9][13] Moisture can lead to decomposition.[11] |

The Hierarchy of Controls: A Systematic Approach to Safety

The most effective way to manage the risks associated with this compound is to apply the hierarchy of controls. This framework prioritizes the most effective control measures down to the least effective.

Caption: Hierarchy of controls applied to handling hazardous chemicals.

Safe Handling, Storage, and Incompatibility

Handling Protocols

All manipulations of this compound must be performed within a certified chemical fume hood to prevent inhalation of the toxic dust.[9][16] A "designated area" should be established for its use, clearly marked with hazard warnings.

Workflow: Safely Weighing and Preparing a Solution

-

Preparation:

-

Ensure the chemical fume hood is functioning correctly (check airflow monitor).

-

Decontaminate the work surface.

-

Assemble all necessary equipment: spatulas, weigh boat, beaker, stir bar, solvent, waste container.

-

Don appropriate PPE (see Section 6).

-

-

Weighing:

-

Place the analytical balance inside the fume hood if possible. If not, tare the weigh boat, remove it from the balance, add the chemical inside the hood, and then reweigh. This minimizes contamination of the balance.

-

Open the main container inside the hood. The container is likely under an inert atmosphere; be prepared to blanket with nitrogen or argon after dispensing.

-

Carefully dispense the required amount of solid, avoiding the creation of dust. Do not tap or shake the container vigorously.

-

Securely close the main container immediately after dispensing.

-

-

Solubilization:

-

Place the weigh boat with the chemical into the receiving beaker inside the fume hood.

-

Slowly add the solvent to the beaker, directing the stream to wash the solid from the weigh boat.

-

Add the stir bar and begin gentle stirring to dissolve the solid.

-

-

Cleanup:

-

Dispose of the weigh boat and any contaminated items (e.g., disposable gloves) into a designated, sealed hazardous waste container.

-

Wipe down the work surface, spatula, and any other equipment with an appropriate decontamination solution.

-

Wash hands thoroughly after removing gloves.[11]

-

Storage Requirements

The hygroscopic and air-sensitive nature of this compound dictates stringent storage conditions.[9][13][14]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[9][16]

-

Location: Store in a dry, cool, and well-ventilated place.[9][13] The storage area should be designated for corrosive and toxic materials and be locked.[10][13]

-

Separation: Store away from incompatible materials.[9]

Chemical Incompatibility

Mixing incompatible chemicals can lead to violent reactions, explosions, or the release of toxic gases.

Caption: Key chemical incompatibilities.

-

Strong Bases: Will react, potentially liberating the free amine.[9]

-

Strong Oxidizing Agents: Can cause a violent reaction.[9][11]

-

Water/Moisture: The compound is hygroscopic and contact with moisture should be avoided as it can lead to decomposition, potentially releasing irritating and toxic gases like hydrogen chloride.[9][11][13]